2-[2-(Diethylamino)ethoxy]aniline
Description
2-[2-(Diethylamino)ethoxy]aniline is an aniline derivative featuring a diethylaminoethoxy substituent at the ortho position of the benzene ring. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol (calculated). The compound is structurally characterized by a tertiary amine (diethylamino group) linked via an ethoxy spacer to the aniline ring. This architecture confers both hydrophilic (amine) and lipophilic (ethyl groups) properties, making it relevant in medicinal chemistry and organic synthesis.
Its diethylaminoethoxy moiety is critical for interactions with biological targets, as seen in analogues such as amiodarone, an antiarrhythmic drug ().
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFREPJMKUFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424635 | |
| Record name | 2-[2-(diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109598-74-5 | |
| Record name | 2-[2-(diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]aniline typically involves the reaction of 2-chloroethanol with diethylamine to form 2-(diethylamino)ethanol. This intermediate is then reacted with 2-nitrochlorobenzene under basic conditions to yield 2-[2-(diethylamino)ethoxy]nitrobenzene. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Steric and Electronic Effects: Diethylamino groups increase lipophilicity compared to dimethyl analogues, enhancing membrane permeability in drug candidates ().
- Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂) lower the pKa of the aniline NH₂ group, affecting protonation states and binding interactions ().
- Safety Profiles: Ethoxy-linked anilines with branched chains (e.g., 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline) exhibit higher irritancy ().
Biological Activity
Overview
2-[2-(Diethylamino)ethoxy]aniline, with the molecular formula C12H20N2O and CAS number 109598-74-5, is an organic compound notable for its unique structural features that impart distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound includes a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring. This configuration enhances its solubility and reactivity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O |
| IUPAC Name | This compound |
| InChI Key | VILFREPJMKUFNS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, metabolic transformations can lead to the formation of active metabolites that exert biological effects.
Antimicrobial Properties
Limited studies have explored the antimicrobial activity of this compound. One study reported moderate antibacterial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. However, comprehensive investigations are necessary to fully elucidate its efficacy and mechanism of action in this context.
Enzyme Inhibition Studies
Research indicates that this compound may play a role in enzyme inhibition, particularly in studies aimed at understanding protein interactions. The presence of functional groups allows it to interact with enzymes, potentially modulating their activity.
Case Studies and Research Findings
- Antibacterial Activity Study : A study conducted on the antibacterial properties of this compound revealed moderate effectiveness against several bacterial strains, indicating potential for further development as an antimicrobial agent.
- Enzyme Interaction Research : Investigations into the compound's interaction with specific enzymes have shown promising results, suggesting that it could serve as a lead compound in drug development aimed at enzyme modulation.
- Potential Anticancer Applications : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration into its therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
